molecular formula C5H5ClIN3 B079523 4-Chloro-5-iodo-6-methylpyrimidin-2-amine CAS No. 897030-99-8

4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Cat. No. B079523
M. Wt: 269.47 g/mol
InChI Key: FLHZBTLBILVJOJ-UHFFFAOYSA-N
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Patent
US08101622B2

Procedure details

To a solution of 2-amino-4-chloro-6-methylpyrimidine (Aldrich, 10 g, 70 mmol) in acetonitrile (100 mL) and MeOH (140 mL) was added N-iodosuccinimide (Aldrich, 24 g, 105 mmol) at room temperature. The reaction mixture was heated to 60° C. for 5 h under a nitrogen atmosphere. After the reaction was complete, by monitoring LC/MS, it was allowed to cool to room temperature. The reaction mixture was put on a rotary evaporator and the solvent was evaporated to the half of its original volume. A precipitate was formed by addition of diethyl ether (200 mL). The precipitate was collected by vacuum filtration to afford (15.7 g, 83% yield) of the 4-chloro-5-iodo-6-methylpyrimidin-2-amine; MS (EI) for C5H5ClIN3 (272.65, M+2): analytical HPLC purity >97%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[I:10]N1C(=O)CCC1=O>C(#N)C.CO>[Cl:8][C:6]1[C:5]([I:10])=[C:4]([CH3:9])[N:3]=[C:2]([NH2:1])[N:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Name
Quantity
24 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
140 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was put on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to the half of its original volume
CUSTOM
Type
CUSTOM
Details
A precipitate was formed by addition of diethyl ether (200 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1I)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.